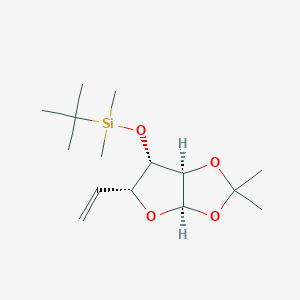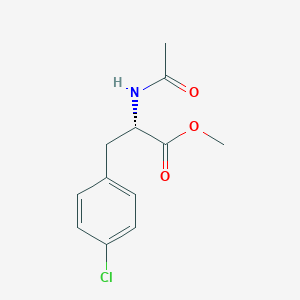
2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride
Vue d'ensemble
Description
2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride, often referred to as 2C-HCl, is a synthetic compound with a variety of uses in scientific research. It is a derivative of the psychoactive drug phenethylamine and is commonly used in the study of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
2C-HCl is used in a variety of scientific research applications, including the study of biochemistry, physiology, and pharmacology. It is often used as a probe compound to study the effects of other compounds on the body, as well as a tool to study the effects of drugs on the brain. Additionally, it has been used to study the effects of drugs on the cardiovascular system and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
2C-HCl is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of these neurotransmitters, allowing them to remain active in the brain for longer periods of time. This can lead to a variety of effects, including increased alertness, improved mood, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2C-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of serotonin, norepinephrine, and dopamine in the brain, as well as to increase the release of glutamate. Additionally, it has been shown to increase the levels of certain hormones, such as cortisol and testosterone, in the body. It has also been shown to have a mild stimulant effect, as well as to improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
2C-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to study the effects of other compounds on the body. Additionally, it has been shown to have a mild stimulant effect, which can be useful in studying the effects of drugs on the brain. However, it also has some limitations, including the fact that it has a relatively short half-life, which can make it difficult to study the effects of long-term use.
Orientations Futures
The potential future directions for the use of 2C-HCl in scientific research are numerous. It could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of various drugs. Additionally, it could be used to study the effects of drugs on the brain, as well as to investigate the effects of drugs on various hormones in the body. Finally, it could be used to study the effects of drugs on cognitive performance and to investigate the effects of drugs on mood and behavior.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h7,15-16H,1-6,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQNPUDFBOQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)


![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)

![(1R,2R,3R,4S)-bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B1640103.png)


